molecular formula C19H19N5O2S B2621826 N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396785-94-6

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

カタログ番号 B2621826
CAS番号: 1396785-94-6
分子量: 381.45
InChIキー: ZFESEIGEGKDPPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide, also known as compound X, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound X belongs to the class of pyridazine derivatives and has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.

実験室実験の利点と制限

One of the main advantages of using N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X in lab experiments is its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. Moreover, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to possess a favorable pharmacokinetic profile, including good oral bioavailability and low toxicity. However, one of the main limitations of using N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

将来の方向性

There are several future directions for the development and application of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X in cancer cells and inflammatory disorders. Secondly, clinical trials are needed to evaluate the safety and efficacy of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X in humans. Thirdly, the development of novel formulations and delivery systems may improve the solubility and bioavailability of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X. Fourthly, the combination of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X with other anti-cancer or anti-inflammatory drugs may enhance its therapeutic efficacy. Finally, the identification of biomarkers that predict the response to N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X may facilitate the personalized treatment of cancer and inflammatory disorders.
Conclusion
In conclusion, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X is a novel small molecule drug that possesses potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and angiogenesis-related diseases. Further studies are needed to elucidate the exact mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X and its potential clinical applications.

合成法

Compound X can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitrothiazole with 3-bromoaniline, followed by the reaction of the resulting intermediate with 6-chloropyridazine-3-carboxylic acid. The final step involves the addition of morpholine to the reaction mixture, resulting in the formation of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X.

科学的研究の応用

Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and angiogenesis-related diseases. In preclinical studies, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to inhibit angiogenesis by suppressing the migration and proliferation of endothelial cells.

特性

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-20-17(12-27-13)14-3-2-4-15(11-14)21-19(25)16-5-6-18(23-22-16)24-7-9-26-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFESEIGEGKDPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。